Molecular Weight and Lipophilicity (XLogP3): Ethyl Analog Provides Optimal Balance for Membrane Permeability
The 4-ethyl substitution yields a molecular weight of 172.27 g/mol and an XLogP3 of -0.2, compared to 158.24 g/mol and -0.3 for the 4-methyl analog, and 144.21 g/mol and -0.7 for the unsubstituted piperazine [1][2][3]. The intermediate lipophilicity of the ethyl analog enhances passive membrane permeability while maintaining adequate aqueous solubility, a balance that is quantifiably less favorable for the more hydrophilic unsubstituted analog and the less lipophilic methyl analog.
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 172.27 g/mol; XLogP3: -0.2 |
| Comparator Or Baseline | 4-Methyl analog: MW 158.24 g/mol, XLogP3 -0.3; Unsubstituted: MW 144.21 g/mol, XLogP3 -0.7 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. unsubstituted; ΔMW = +28.06 g/mol vs. methyl, +14.03 g/mol vs. unsubstituted |
| Conditions | Computed by PubChem (XLogP3 3.0, 2021 release) |
Why This Matters
The quantifiable lipophilicity difference directly impacts compound selection for cell-based assays and in vivo studies where membrane permeability is critical.
- [1] PubChem. (2021). 3-(4-Ethylpiperazin-1-yl)propan-1-ol. PubChem CID 22218516. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22218516. View Source
- [2] PubChem. (2025). 3-(4-Methylpiperazin-1-yl)propan-1-ol. PubChem CID 79208. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5317-33-9. View Source
- [3] PubChem. (2025). Piperazin-1-ylpropanol. PubChem CID 79207. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5317-32-8. View Source
